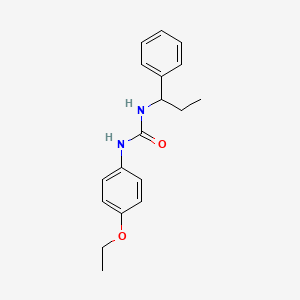![molecular formula C14H18BrNO3 B5355610 2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5355610.png)
2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BPTES, and it has been the subject of extensive research due to its ability to inhibit the activity of glutaminase enzymes.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide involves the inhibition of glutaminase enzymes. Glutaminase enzymes are responsible for the conversion of glutamine to glutamate, which is an important step in cancer metabolism. By inhibiting the activity of these enzymes, this compound can disrupt cancer metabolism and inhibit tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cells by disrupting cancer metabolism. In vivo studies have also shown that this compound can inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide in lab experiments is its ability to inhibit the activity of glutaminase enzymes. This makes it a valuable tool for studying cancer metabolism and developing new cancer therapies. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One area of research is the development of new cancer therapies based on the inhibition of glutaminase enzymes. Another area of research is the development of new compounds that can inhibit the activity of glutaminase enzymes more effectively than this compound. Additionally, further research is needed to determine the optimal dosages and administration methods for this compound in order to minimize toxicity and maximize efficacy.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide involves several steps. The first step involves the reaction of 4-bromophenol with potassium hydroxide to form 4-bromophenoxide. The second step involves the reaction of 4-bromophenoxide with ethyl chloroacetate to form 2-(4-bromophenoxy)ethyl acetate. The third step involves the reaction of 2-(4-bromophenoxy)ethyl acetate with tetrahydrofuran and lithium aluminum hydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential applications in scientific research. One of the main areas of research has been the inhibition of glutaminase enzymes. Glutaminase enzymes play a key role in cancer metabolism, and the inhibition of these enzymes has been shown to have anti-tumor effects.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10(13-3-2-8-18-13)16-14(17)9-19-12-6-4-11(15)5-7-12/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPNPJIEBQCWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B5355530.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355543.png)
![ethyl [(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5355559.png)
![3-(allylthio)-6-(5-bromo-2-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5355566.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B5355575.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5355593.png)
![2-amino-5-hydroxy-4-(3-hydroxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5355599.png)
![2,3,5-trimethyl-7-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5355606.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5355613.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5355616.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355617.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5355621.png)
![7-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5355628.png)
